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Compound of Interest

Compound Name:
His-his-leu-gly-gly-ala-lys-gln-ala-

gly-asp-val

Cat. No.: B549971 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of Histatin 5 (Hst-5), a 24-amino acid,

histidine-rich peptide found in human saliva. It covers its primary biological functions,

mechanisms of action, and the experimental protocols used for its study, with a focus on its

antifungal, metal-binding, and wound-healing properties.

Introduction to Histatin 5
Histatins are a family of small, cationic, histidine-rich peptides secreted by the parotid,

sublingual, and submandibular glands into the saliva.[1][2] Among them, Histatin 5 (Hst-5) is a

proteolytic product of Histatin 3 and is recognized as the most potent family member in terms of

antifungal activity, particularly against the opportunistic pathogen Candida albicans.[1][3]

Beyond its role in innate oral immunity, Hst-5 exhibits a range of biological activities, including

metal ion binding and modulation of wound healing processes.[4][5] Its multifaceted nature

makes it a compelling subject for therapeutic development.

Primary Biological Roles and Mechanisms of Action
The primary and most studied role of Hst-5 is its potent fungicidal activity against pathogenic

fungi like C. albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[1] Unlike many

antimicrobial peptides that lyse fungal membranes, Hst-5's mechanism is non-lytic and targets

intracellular components.[3][6]
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The process involves several key steps:

Cell Wall Binding: Hst-5 initially binds to the C. albicans cell wall, interacting with proteins

Ssa1 and Ssa2.[7][8]

Intracellular Uptake: The peptide is then actively transported into the fungal cell via

polyamine transporters, Dur3 and Dur31, in an energy-dependent manner.[7]

Intracellular Targeting: Once inside, Hst-5 disrupts cellular homeostasis through multiple

mechanisms:

Ion and Volume Dysregulation: It triggers the efflux of intracellular potassium (K+) and

ATP, leading to ionic imbalance, osmotic stress, and cell volume dysregulation.[6][9]

Mitochondrial Disruption: Hst-5 can localize to the mitochondria, inhibiting the respiratory

chain and promoting the generation of reactive oxygen species (ROS).[5]

MAPK Signaling Activation: The peptide activates the Hog1 mitogen-activated protein

kinase (MAPK) pathway in C. albicans, a response to osmotic and oxidative stress.[7][9]

This multi-step mechanism makes it difficult for fungi to develop resistance. Hst-5 is effective

against both yeast and hyphal forms of Candida and retains activity against azole-resistant

strains.[2][10]

The high histidine content of Hst-5 imparts significant metal-binding capabilities. It contains

several motifs, including an Amino-Terminal Cu(II) and Ni(II) binding (ATCUN) motif and a bis-

His motif, that allow it to form high-affinity complexes with divalent cations such as Cu(II),

Zn(II), and Ni(II).[5][11]

This interaction has several biological implications:

Modulation of Antifungal Activity: The binding of metal ions can alter Hst-5's candidacidal

properties. Co-treatment with CuSO₄ enhances its antifungal effect, whereas FeCl₃ renders it

ineffective.[5] The dissociation constants for Cu(II) and Zn(II) are in the nanomolar range,

indicating that these interactions occur under physiological conditions in saliva.[1]
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Nutrient Sequestration: By binding essential metal ions like zinc and copper, Hst-5 can

deprive microorganisms of necessary cofactors for enzymatic function and growth.[8]

Structural Conformation: Metal binding can influence the peptide's secondary structure.

While ions like Cu(II) and Zn(II) do not stabilize a regular secondary structure, Fe(III) binding

has been shown to induce an α-helical conformation.[5][11]

While initially attributed primarily to Histatin 1, recent studies have demonstrated robust wound-

healing properties for Hst-5.[4][12] It promotes epithelial cell migration and spreading, which

are critical for wound closure.[4] These effects have been observed in multiple cell types in vitro

and have been validated in a murine corneal injury model in vivo, where topical application of

Hst-5 significantly increased the rate of wound healing.[4][12] A specific functional domain,

SHRGY, has been identified as necessary for this pro-healing activity.[4]

Quantitative Data Presentation
The biological activity of Hst-5 has been quantified across numerous studies. The following

tables summarize key data points for its antimicrobial efficacy and metal-binding affinities.

Table 1: Antimicrobial Activity of Histatin 5
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Organism Assay Type Metric Value (μM) Conditions Reference

Candida

albicans

Broth

Microdilution
MIC 2.5 - 5.0

RPMI 1640

Medium
[13]

Candida

albicans

Candidacidal

Assay
ED50 ~8 Not specified [10]

Candida

albicans

Candidacidal

Assay
EC50 5.15 Not specified [5]

C. albicans (+

CuSO₄)

Candidacidal

Assay
EC50 1.36

Co-treatment

w/ 100 µM

CuSO₄

[5]

Acinetobacter

baumannii

Broth

Microdilution
MIC 38

10% MH

Broth
[14]

Pseudomona

s aeruginosa

Broth

Microdilution
MIC 47

10% MH

Broth
[14]

Enterobacter

cloacae

Broth

Microdilution
MIC 90

10% MH

Broth
[14]

MIC: Minimum Inhibitory Concentration; ED50: Effective Dose for 50% killing; EC50: Half

maximal effective concentration.

Table 2: Metal Ion Binding Properties of Histatin 5

Metal Ion
Binding
Affinity (Kd)

Method Notes Reference

Cu(II) Nanomolar range Not specified
High-affinity

binding
[1]

Zn(II) Nanomolar range Not specified
High-affinity

binding
[1]

Ni(II) Not specified ESI-MS

High-affinity

complex

formation

[11]
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Kd: Dissociation Constant; ESI-MS: Electrospray Ionization Mass Spectrometry.

Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological

functions of Histatin 5.

Objective: To determine the killing efficiency of Hst-5 against Candida albicans.

Materials:

C. albicans strain (e.g., SC5314).

Yeast Peptone Dextrose (YPD) agar and broth.

Phosphate-Buffered Saline (PBS), 1 mM.

Synthetic Histatin 5 peptide (>98% purity).

96-well microtiter plates.

Incubator (30°C and 37°C).

Spectrophotometer.

Microplate reader.

Procedure:

Strain Preparation: Culture C. albicans overnight in YPD broth at 30°C with shaking.

Equilibrate the cells in fresh medium to an optical density at 600 nm (OD₆₀₀) of 1.0. Harvest

cells by centrifugation, wash with 1 mM PBS, and resuspend in PBS.[15]

Peptide Preparation: Reconstitute synthetic Hst-5 in 1 mM PBS. Prepare serial dilutions of

the peptide to achieve the desired final concentrations for the assay.

Incubation: In a 96-well plate, mix the C. albicans cell suspension (e.g., final density of 2.5 x

10⁷ cells/mL) with the various concentrations of Hst-5 peptide. Include a control with cells in
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PBS only (no peptide).[16]

Reaction: Incubate the plate at 37°C for a defined period (e.g., 1 hour).[15]

Quantification of Viability:

Following incubation, serially dilute the reaction mixtures in PBS.

Plate aliquots of each dilution onto YPD agar plates.

Incubate the plates for 24-48 hours at 37°C.[15]

Count the number of colony-forming units (CFU) on each plate.

Calculation: Calculate the percentage of killing by comparing the CFU counts from peptide-

treated samples to the CFU count of the untreated control. The formula is: Percent Killing =

(1 - (CFU_treated / CFU_control)) * 100.[17]

Objective: To determine the lowest concentration of Hst-5 that inhibits the visible growth of a

microorganism.

Materials:

Target microorganism (e.g., A. baumannii, P. aeruginosa).

Appropriate growth medium (e.g., Mueller-Hinton (MH) Broth).

Synthetic Histatin 5 peptide.

96-well microtiter plates.

Procedure:

Inoculum Preparation: Prepare a standardized inoculum of the test organism in the

appropriate broth, adjusted to a specific cell density (e.g., 1 x 10⁶ cells/mL).

Peptide Dilution: Prepare twofold serial dilutions of Hst-5 in the wells of a 96-well plate using

the growth medium (e.g., 10% MH broth, as Hst-5 activity can be inhibited by media

components).[14]
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Inoculation: Add an equal volume of the bacterial inoculum to each well. Include a positive

control (bacteria, no peptide) and a negative control (broth, no bacteria).

Incubation: Incubate the plate at 37°C for 16-24 hours.

Determination of MIC: The MIC is the lowest concentration of Hst-5 at which there is no

visible growth (turbidity) of the microorganism.[14]

Objective: To assess the effect of Hst-5 on cell migration.

Materials:

Epithelial cell line (e.g., human corneal epithelial cells).

Complete cell culture medium.

Culture plates (e.g., 24-well plates).

Pipette tips (e.g., 200 µL) for creating the "scratch."

Synthetic Histatin 5 peptide and control peptides.

Microscope with imaging capabilities.

Procedure:

Cell Seeding: Seed epithelial cells into the wells of a culture plate and grow them to full

confluency.

Scratch Creation: Create a uniform, cell-free gap (a "scratch" or "wound") in the monolayer

using a sterile pipette tip.

Washing: Gently wash the wells with PBS to remove dislodged cells.

Treatment: Add fresh culture medium containing different concentrations of Hst-5, a control

peptide (e.g., scrambled peptide), or vehicle control to the wells.
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Imaging: Capture images of the scratch at time zero (T=0) and at subsequent time points

(e.g., every 4-8 hours) until the scratch in the control well is nearly closed.

Analysis: Measure the area of the cell-free gap at each time point using image analysis

software. Calculate the rate of wound closure by comparing the change in area over time

between the Hst-5 treated groups and the control group. An increased rate of closure

indicates enhanced cell migration.[4]

Visualizations: Pathways and Workflows
The following diagrams illustrate key processes related to Histatin 5 function and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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